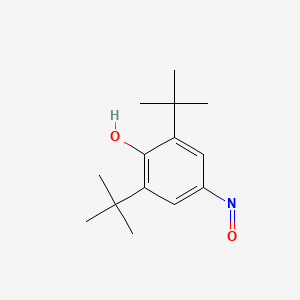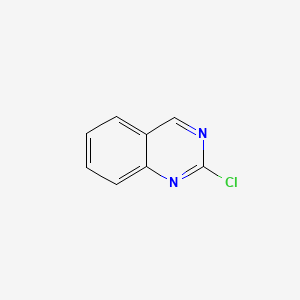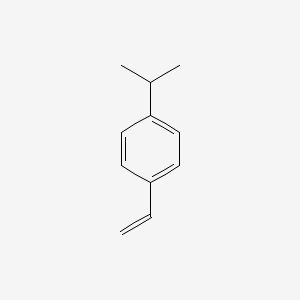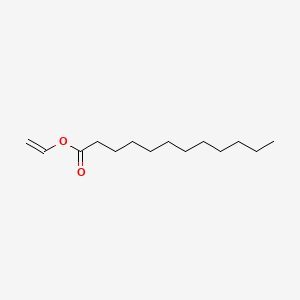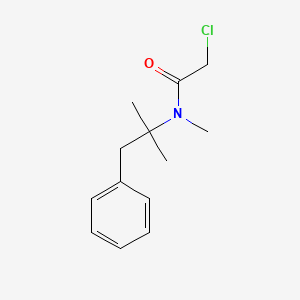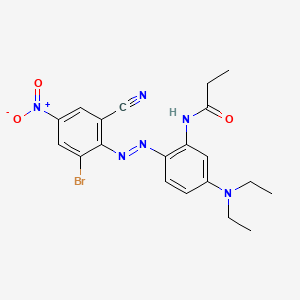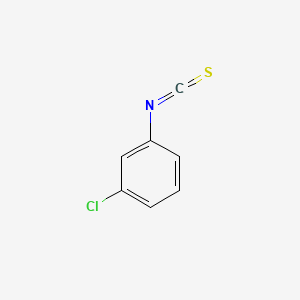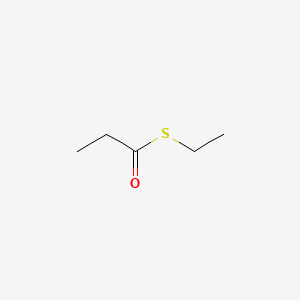![molecular formula C13H17NO4S B1345818 [1-(Phenylsulfonyl)piperidin-4-yl]acetic acid CAS No. 873967-82-9](/img/structure/B1345818.png)
[1-(Phenylsulfonyl)piperidin-4-yl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “[1-(Phenylsulfonyl)piperidin-4-yl]acetic acid” is a derivative of piperidine, which is a six-membered heterocyclic amine with one nitrogen atom. The phenylsulfonyl group attached to the piperidine ring indicates the presence of a sulfonyl functional group bonded to a phenyl ring, which is further connected to the piperidine nucleus. This structure suggests that the compound could exhibit interesting chemical and biological properties .
Synthesis Analysis
The synthesis of related piperidine derivatives often involves the conjugate addition of amino groups to acetylenic sulfones, followed by intramolecular acylation and tautomerization to afford various substituted piperidines . Another approach includes the synthesis of N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives starting from ethyl piperidine-4-carboxylate, indicating a multi-step synthetic route involving sulfonylation and hydrazide formation . These methods highlight the versatility of piperidine chemistry in generating a wide array of derivatives with potential biological activities.
Molecular Structure Analysis
The molecular structure of “[1-(Phenylsulfonyl)piperidin-4-yl]acetic acid” derivatives is characterized by spectroscopic methods such as IR, 1H-NMR, and mass spectrometry. These techniques provide detailed information about the functional groups present and the overall molecular framework . The presence of the phenylsulfonyl group and the acetic acid moiety in the molecule would influence its electronic and steric properties, potentially affecting its reactivity and interaction with biological targets.
Chemical Reactions Analysis
Piperidine derivatives can undergo various chemical reactions, including alkylation, acylation, and sulfonation, to yield a diverse set of compounds with different substituents and functional groups . The reactivity of the nitrogen atom in the piperidine ring and the presence of other functional groups like the sulfonyl moiety can lead to the formation of compounds with varying biological activities. The synthesis of oxadiazole derivatives from piperidine precursors also demonstrates the chemical versatility of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of “[1-(Phenylsulfonyl)piperidin-4-yl]acetic acid” derivatives would be influenced by the presence of the sulfonyl and acetic acid groups. These groups can affect the compound's solubility, boiling point, melting point, and stability. The sulfonyl group is known for its electron-withdrawing properties, which can impact the acidity of the acetic acid moiety and the basicity of the piperidine nitrogen . Additionally, the molecular docking studies of related compounds suggest that the structural features of these molecules can significantly influence their binding interactions with biological targets such as enzymes .
Wissenschaftliche Forschungsanwendungen
Synthesis and Antibacterial Study
Research indicates that derivatives of 1-(phenylsulfonyl)piperidin-4-yl, particularly N-substituted derivatives with 1,3,4-oxadiazol-2-ylthio groups, have been synthesized and shown moderate to significant antibacterial activity against Gram-negative and Gram-positive bacteria. This highlights the compound's potential as a basis for developing new antibacterial agents (Khalid et al., 2016).
Enzyme Inhibition for Therapeutic Applications
The synthesis of new biologically active N-substituted derivatives of acetamide bearing the piperidine moiety has been explored. These compounds exhibit promising activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential therapeutic applications in conditions such as Alzheimer's disease (Khalid et al., 2014).
Bioactive Sulfonamides with Cholinesterase Inhibition
A series of sulfonamides bearing the piperidine nucleus have been synthesized, demonstrating talented activity against cholinesterase enzymes. These findings support their potential use in designing new treatments for diseases related to cholinesterase dysfunction (Khalid, 2012).
Molecular Docking Studies
Molecular docking studies have been conducted on N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives to examine their interactions with human proteins related to AChE and BChE. These studies have confirmed the compounds' potential as excellent inhibitors, offering insights into developing new drugs for enzyme-related disorders (Khalid et al., 2014).
Antidepressant Metabolism Study
A novel antidepressant, Lu AA21004, has been studied for its metabolism, involving its oxidation to various metabolites through enzymes like CYP2D6, CYP2C9, and CYP3A4/5. Understanding the metabolic pathways of such drugs can aid in optimizing therapeutic efficacy and safety profiles (Hvenegaard et al., 2012).
Zukünftige Richtungen
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including [1-(Phenylsulfonyl)piperidin-4-yl]acetic acid, is an important task of modern organic chemistry .
Wirkmechanismus
Target of Action
It is known that this compound belongs to the class of organic compounds known as phenylpiperidines . These compounds typically contain a phenylpiperidine skeleton, which consists of a piperidine bound to a phenyl group .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of [1-(Phenylsulfonyl)piperidin-4-yl]acetic acid . These factors can include pH, temperature, and the presence of other molecules in the environment.
Eigenschaften
IUPAC Name |
2-[1-(benzenesulfonyl)piperidin-4-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c15-13(16)10-11-6-8-14(9-7-11)19(17,18)12-4-2-1-3-5-12/h1-5,11H,6-10H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVDPDXOCPJDHOA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC(=O)O)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(Phenylsulfonyl)piperidin-4-yl]acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




